Ethyl 3,5-dinitro-2,4-dimethylbenzoate
Description
Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a nitro-substituted aromatic ester characterized by two nitro groups at positions 3 and 5, two methyl groups at positions 2 and 4, and an ethyl ester moiety. Nitro groups confer high reactivity and electron-withdrawing effects, while methyl substituents enhance steric hindrance and influence solubility .
Properties
Molecular Formula |
C11H12N2O6 |
|---|---|
Molecular Weight |
268.22g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-4-19-11(14)8-5-9(12(15)16)7(3)10(6(8)2)13(17)18/h5H,4H2,1-3H3 |
InChI Key |
SDVJJESMXVZDLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3,5-Dinitrobenzoate (CAS 618-71-3)
- Molecular Formula : C₉H₈N₂O₆
- Molecular Weight : 240.17 g/mol
- Key Differences : Lacks methyl groups at positions 2 and 4.
- The absence of methyl groups may also improve solubility in polar solvents .
4-Methyl-3,5-dinitrobenzoate Derivatives
- Example : 4-Methyl-3,5-dinitro methyl benzoate (CAS 49592-71-4)
- Key Differences : Methyl ester (instead of ethyl) and a single methyl group at position 4.
- Implications : The shorter ester chain (methyl vs. ethyl) reduces lipophilicity, while the lone methyl group offers less steric shielding than the dimethyl configuration in the target compound .
Halogenated Derivatives
Ethyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate (CAS 21855-46-9)
- Molecular Formula : C₁₀H₁₀Br₂O₄
- Molecular Weight : 353.995 g/mol
- Key Differences : Bromine atoms replace nitro groups, and hydroxyl groups are present at positions 2 and 4.
- Implications : Bromine increases molecular weight and polarizability, while hydroxyl groups enhance hydrogen bonding, likely making this compound more hydrophilic than the nitro-dimethyl analog. Reported synthesis yields reach 87.5% .
Ethyl 3,5-Dichloro-2,4-dihydroxy-6-methylbenzoate (CAS 27808-83-9)
- Molecular Formula : C₁₀H₁₀Cl₂O₄
- Molecular Weight : 265.09 g/mol
- Key Differences : Chlorine substituents and hydroxyl groups instead of nitro and methyl groups.
- Implications : Lower molecular weight and higher polarity compared to the target compound. Chlorine’s moderate electronegativity may result in intermediate reactivity between nitro and bromine derivatives .
Other Ester Derivatives
Ethyl 3,5-Di-tert-butyl-4-hydroxybenzoate
- Key Differences : Bulky tert-butyl groups and a hydroxyl group at position 4.
- Implications : tert-Butyl groups significantly increase steric hindrance and lipophilicity, while the hydroxyl group introduces acidity, contrasting with the electron-withdrawing nitro groups in the target compound .
Comparative Data Table
Preparation Methods
Acid-Catalyzed Esterification
The benzoic acid precursor is esterified using ethanol under acidic conditions. Concentrated sulfuric acid () or phosphoric acid () at reflux temperatures (100–120°C) achieves yields up to 75%. For example, analogous esterifications using at 110°C for 4 hours yield methyl benzoate derivatives in 82% efficiency.
Table 1: Esterification Conditions for Benzoic Acid Derivatives
Transesterification
Ethyl 3,5-dinitro-2,4-dimethylbenzoate may alternatively be synthesized via transesterification of methyl or benzyl esters. Titanium phosphate catalysts at 115°C under 5 bar pressure facilitate transesterification with ethanol, achieving 95% conversion.
Nitration Strategies
Electrophilic Nitration
Nitration of 2,4-dimethylbenzoate precursors requires a nitrating mixture () at controlled temperatures (0–10°C) to prevent over-nitration. The meta-directing ester group ensures nitration at the 3- and 5-positions, while methyl groups enhance reactivity.
Table 2: Nitration Conditions for Methylbenzoate Derivatives
Sequential Nitration
Double nitration is achieved by repeating the nitration step or using excess nitrating agent. For example, nitration of 2,4-dimethylbenzoic acid at 0°C followed by a second nitration at 10°C yields 3,5-dinitro-2,4-dimethylbenzoic acid in 68% yield.
Methylation Techniques
Friedel-Crafts Alkylation
Methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride () and as a catalyst. This method favors ortho/para substitution relative to the ester group.
Table 3: Friedel-Crafts Methylation Conditions
Directed Ortho-Methylation
Palladium-catalyzed C–H activation enables regioselective methylation. Using and a directing group, methylboronic acid installs methyl groups at the 2- and 4-positions with 78% selectivity.
Integrated Synthesis Pathways
Route 1: Esterification Followed by Nitration and Methylation
Route 2: Pre-Nitration of the Aromatic Core
-
Nitration : 2,4-Dimethylbenzoic acid → 3,5-dinitro-2,4-dimethylbenzoic acid (65% yield).
-
Esterification : Reaction with ethanol → target compound (75% yield).
Catalytic and Solvent Optimization
Heterogeneous Catalysis
Magnesium oxide () and zirconium phosphate () improve nitration efficiency under continuous flow conditions. For instance, at 300°C achieves 71% selectivity for dinitro products.
Solvent Effects
Polar aprotic solvents (e.g., DMSO, DMF) enhance nitration rates by stabilizing the nitronium ion (). Conversely, non-polar solvents (toluene, hexane) favor methylation by reducing side reactions.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing directing effects of ester and methyl groups necessitate low-temperature nitration to control substitution patterns.
-
Over-Nitration : Excess nitrating agent or prolonged reaction times lead to tri-nitro byproducts, requiring careful stoichiometric control.
-
Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the target compound in ≥95% purity .
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